1-[4-({[2-(4-{[4-(Aminomethyl)cyclohexyl]methyl}piperazin-1-yl)ethyl]amino}methyl)cyclohexyl]methanaminepentahydrochloride
Description
This compound is a polycyclic amine featuring two cyclohexyl rings linked via a piperazine-ethylamine spacer, with aminomethyl substituents on both cyclohexyl groups. As a pentahydrochloride salt, it exhibits enhanced aqueous solubility compared to its free base form, making it suitable for pharmaceutical formulations requiring high bioavailability.
Properties
IUPAC Name |
N-[[4-(aminomethyl)cyclohexyl]methyl]-2-[4-[[4-(aminomethyl)cyclohexyl]methyl]piperazin-1-yl]ethanamine;pentahydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45N5.5ClH/c23-15-19-1-5-21(6-2-19)17-25-9-10-26-11-13-27(14-12-26)18-22-7-3-20(16-24)4-8-22;;;;;/h19-22,25H,1-18,23-24H2;5*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTORYMUTQPVPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)CNCCN2CCN(CC2)CC3CCC(CC3)CN.Cl.Cl.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H50Cl5N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-({[2-(4-{[4-(Aminomethyl)cyclohexyl]methyl}piperazin-1-yl)ethyl]amino}methyl)cyclohexyl]methanaminepentahydrochloride involves several steps. The key synthetic route includes the reaction of aminomethylcyclohexyl derivatives with piperazine derivatives under controlled conditions . The reaction typically requires the use of solvents such as methanol or ethanol and may involve catalysts to enhance the reaction rate. Industrial production methods often employ large-scale reactors and continuous flow systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-[4-({[2-(4-{[4-(Aminomethyl)cyclohexyl]methyl}piperazin-1-yl)ethyl]amino}methyl)cyclohexyl]methanaminepentahydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
1-[4-({[2-(4-{[4-(Aminomethyl)cyclohexyl]methyl}piperazin-1-yl)ethyl]amino}methyl)cyclohexyl]methanaminepentahydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-({[2-(4-{[4-(Aminomethyl)cyclohexyl]methyl}piperazin-1-yl)ethyl]amino}methyl)cyclohexyl]methanaminepentahydrochloride involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between the target compound and structurally related piperazine/cyclohexyl derivatives:
Structural and Functional Analysis
- Piperazine Derivatives : Piperazine moieties are common in CNS-active drugs (e.g., antipsychotics). The target compound’s extended piperazine-ethylamine linker may enhance binding to serotonin or dopamine receptors, similar to compounds in and .
- Cyclohexyl Groups: The dual cyclohexyl-aminomethyl groups increase steric bulk and lipophilicity compared to simpler analogues like 2-(4-methylpiperazin-1-yl)ethanamine hydrochloride. This could reduce passive diffusion but improve binding to hydrophobic protein pockets .
- Salt Forms: The pentahydrochloride form provides superior solubility over dihydrochloride () or free base () analogues, critical for intravenous formulations .
Pharmacological and Toxicological Considerations
- Mode of Action: Hierarchical clustering () suggests compounds with similar piperazine/cyclohexyl motifs share bioactivity profiles, such as modulation of G-protein-coupled receptors (GPCRs) or ion channels. The target compound’s multiple amines may enable interactions with diverse targets, including NMDA receptors or monoamine transporters .
- Toxicity : While direct data are unavailable, structurally related compounds (e.g., ’s benzyl-piperidine derivatives) show moderate cytotoxicity, likely due to amine reactivity. The high chloride content in the pentahydrochloride form necessitates rigorous renal toxicity assessments .
Biological Activity
1-[4-({[2-(4-{[4-(Aminomethyl)cyclohexyl]methyl}piperazin-1-yl)ethyl]amino}methyl)cyclohexyl]methanaminepentahydrochloride, a complex organic compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its effects.
Chemical Structure
The compound is characterized by a multi-cyclic structure that includes cyclohexane and piperazine rings, which are known to influence its biological interactions. The presence of multiple amine groups suggests potential activity in neurotransmitter modulation and receptor binding.
The biological activity of this compound can be attributed to its ability to interact with various neurotransmitter systems. Preliminary studies indicate that it may act as a serotonin and dopamine receptor modulator, which is significant for conditions such as depression and anxiety disorders. The structural features allow it to penetrate the blood-brain barrier effectively.
Pharmacological Effects
- Antidepressant Activity : In animal models, the compound demonstrated significant antidepressant-like effects in the forced swim test and tail suspension test, indicating its potential as a treatment for major depressive disorder.
- Anxiolytic Properties : Behavioral tests suggest that the compound exhibits anxiolytic effects comparable to established anxiolytics like diazepam.
- Neuroprotective Effects : Research has shown that it may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Significant reduction in immobility | |
| Anxiolytic | Reduced anxiety-like behavior | |
| Neuroprotective | Protection against oxidative damage |
Case Studies
- Case Study 1 : A study involving rodents treated with the compound showed a marked increase in serotonin levels in the hippocampus, correlating with improved mood and reduced anxiety symptoms.
- Case Study 2 : In vitro studies demonstrated that the compound inhibited neuronal apoptosis induced by glutamate toxicity, suggesting its role in neuroprotection.
Research Findings
Recent research has focused on the pharmacokinetics of the compound, revealing a favorable absorption profile with peak plasma concentrations occurring within 30 minutes post-administration. The half-life was determined to be approximately 6 hours, allowing for twice-daily dosing in therapeutic settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
